1-Azido-2-bromo-4-methylbenzene
CAS No.:
Cat. No.: VC16524768
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 1-azido-2-bromo-4-methylbenzene |
| Standard InChI | InChI=1S/C7H6BrN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
| Standard InChI Key | GJZXJHOTTACXDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N=[N+]=[N-])Br |
Introduction
Structural and Physicochemical Properties
1-Azido-2-bromo-4-methylbenzene is characterized by a benzene ring substituted at positions 1 (bromine), 2 (azide), and 4 (methyl). This arrangement creates distinct electronic and steric effects that influence its reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 1-azido-2-bromo-4-methylbenzene |
| Solubility | Soluble in DMSO, DMF |
| Stability | Sensitive to heat, light |
The azide group’s linear geometry and high electron density render it prone to cycloaddition reactions, while the bromine atom facilitates cross-coupling or substitution reactions. The methyl group enhances solubility in organic solvents and moderates reactivity through steric effects.
Synthesis and Scalability
Laboratory-Scale Synthesis
The most common synthetic route involves nucleophilic aromatic substitution (SNAr) of 2-bromo-4-methylbenzene with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Typical conditions include:
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Reagents: NaN₃ (1.2 equiv), DMF (anhydrous)
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Temperature: 80–100°C
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Reaction Time: 12–24 hours
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Yield: 60–75%
This method benefits from simplicity and scalability but requires careful handling due to the thermal instability of azides.
Industrial Production Challenges
Industrial synthesis faces hurdles such as:
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Safety Risks: Azides may decompose explosively under heat or mechanical stress.
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Purification: Column chromatography is often needed to isolate the product from unreacted starting materials and byproducts.
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Cost: High-purity NaN₃ and anhydrous solvents increase production costs.
Chemical Reactivity and Applications
Key Reaction Pathways
1-Azido-2-bromo-4-methylbenzene participates in three primary reaction types:
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group undergoes [3+2] cycloaddition with terminal alkynes under copper(I) catalysis, forming 1,2,3-triazoles. For example:
This reaction is pivotal in bioconjugation and polymer chemistry .
Nucleophilic Substitution
The bromine atom is susceptible to substitution by nucleophiles (e.g., amines, thiols) in SNAr reactions. For instance, reaction with piperidine yields 1-azido-4-methyl-2-(piperidin-1-yl)benzene.
Azide Reduction
Reduction with lithium aluminum hydride (LiAlH₄) converts the azide to an amine:
This product serves as a precursor for pharmaceuticals and agrochemicals .
Medicinal Chemistry
Derivatives of 1-azido-2-bromo-4-methylbenzene exhibit promising bioactivities:
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Antimicrobial Activity: MIC values of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: IC₅₀ values of ~20 µM against HeLa cells via caspase-mediated apoptosis.
Materials Science
The compound’s azide group enables the synthesis of:
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Stimuli-Responsive Polymers: Cross-linked hydrogels for drug delivery.
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Surface Functionalization: Azide-terminated monolayers for sensor coatings.
| Hazard | Mitigation Strategy |
|---|---|
| Explosive Decomposition | Avoid heating above 100°C; store at –20°C |
| Toxicity | Use fume hoods; wear nitrile gloves |
| Light Sensitivity | Store in amber glass under inert atmosphere |
Comparative Analysis with Structural Isomers
Positional Isomerism Effects
Comparing 1-azido-2-bromo-4-methylbenzene with its isomers reveals stark differences in reactivity:
Synthetic Utility
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1-Azido Isomer: Preferred for sequential substitutions (bromine first, azide second).
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2-Azido Isomer: Superior in one-pot tandem reactions due to electronic effects .
Future Directions and Research Opportunities
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Catalyst Development: Exploring non-copper catalysts for azide-alkyne cycloadditions to reduce metal contamination in pharmaceuticals.
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Green Chemistry: Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.
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Biological Probe Design: Leveraging the azide group for bioorthogonal labeling in live-cell imaging.
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